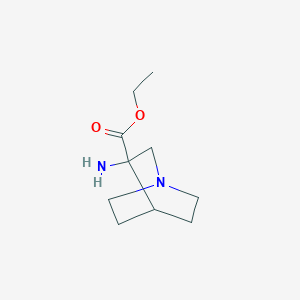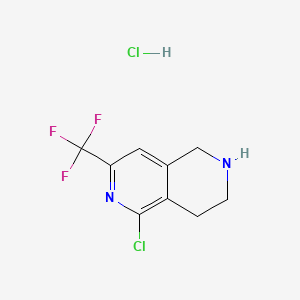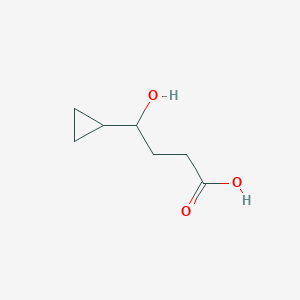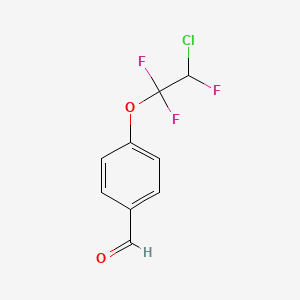![molecular formula C5H4BF3O2S B13572884 [2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where a halogenated thiophene derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium complex (e.g., Pd(PPh3)4)
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to 80°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving [2-(Trifluoromethyl)thiophen-3-yl]boronic acid. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Methyl-Substituted Thiophenes: Formed from reduction of the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Biology:
Drug Discovery: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine:
Diagnostic Agents: Can be used in the synthesis of compounds for medical imaging and diagnostics.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Thiophene-2-boronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
3-(Trifluoromethyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(Trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in a different position.
Uniqueness:
Electron-Withdrawing Effect: The trifluoromethyl group significantly increases the electron-withdrawing nature of the compound, enhancing its reactivity in certain reactions.
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties compared to phenyl rings.
Propriétés
Formule moléculaire |
C5H4BF3O2S |
|---|---|
Poids moléculaire |
195.96 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-3(6(10)11)1-2-12-4/h1-2,10-11H |
Clé InChI |
XHVQDHCBDZZDRR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(SC=C1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)

